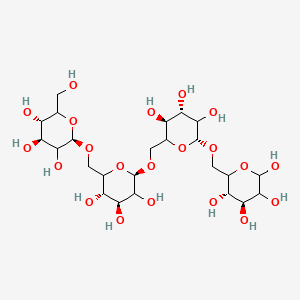

Isomaltotetraose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2/t5?,6?,7?,8?,9-,10-,11-,12-,13+,14+,15+,16+,17?,18?,19?,20?,21?,22-,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKPJBWUFOESDV-PKEQPBRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H]([C@@H](C([C@@H](O1)OCC2[C@H]([C@@H](C([C@@H](O2)OCC3[C@H]([C@@H](C([C@@H](O3)OCC4[C@H]([C@@H](C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Natural Abundance of Isomaltotetraose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a member of the isomalto-oligosaccharide (IMO) family. These oligosaccharides are of significant interest to the food and pharmaceutical industries due to their prebiotic properties, low glycemic index, and potential health benefits. While commercially produced through enzymatic processes, the natural occurrence of this compound is less well-documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its detection and quantification, and the biosynthetic pathways involved in its formation.

Natural Sources and Quantitative Data

This compound is found in various natural products, typically as a minor component of a complex mixture of carbohydrates. Its presence is most notably reported in honey and traditional Japanese fermented foods. However, precise quantitative data for this compound is scarce in the scientific literature, with analyses often reporting the total content of isomalto-oligosaccharides or oligosaccharides of a certain degree of polymerization (DP).

Honey: Honey contains a small fraction of oligosaccharides, estimated to be around 3% of the total sugars[1]. This compound has been identified within this fraction, though its concentration is generally low and varies depending on the floral source of the honey[2]. Specific quantification of this compound in different honey varietals is not widely reported.

Fermented Foods: Traditional Japanese fermented foods, such as sake (rice wine), miso (soybean paste), and amazake (sweet rice drink), are known to contain isomalto-oligosaccharides as byproducts of the fermentation process involving microorganisms like Aspergillus oryzae.

-

Sake: Studies on the oligosaccharide profile of sake have revealed the presence of a series of isomalto-oligosaccharides. The concentration of oligosaccharides with a degree of polymerization between 3 and 8 in commercial sake is estimated to be in the range of 200-2000 ppm[3]. This range would include this compound, but a specific concentration for this tetrasaccharide is not delineated.

-

Amazake: A traditional Japanese beverage made from fermented rice, amazake produced by a double saccharification process has been shown to contain a significantly higher concentration of isomaltose (B16258) compared to commercially available products[4]. While this study focused on isomaltose, it suggests that the fermentation conditions can be manipulated to increase the yield of specific isomalto-oligosaccharides.

The following table summarizes the available quantitative data for isomalto-oligosaccharides in natural sources, which provides an indication of the likely concentration range for this compound.

| Natural Source | Analyte | Concentration | Reference |

| Honey | Total Oligosaccharides | ~3% of total sugars | [1] |

| Sake | Oligosaccharides (DP 3-8) | 200 - 2000 ppm | [3] |

Experimental Protocols

The quantification of this compound in complex natural matrices requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Protocol: Quantification of this compound by HPLC

This protocol is a representative method based on techniques described in the literature for the analysis of isomalto-oligosaccharides in food and beverage samples[5][6][7][8][9].

1. Sample Preparation:

-

Liquid Samples (e.g., Honey, Sake):

-

Accurately weigh approximately 2.5 g of the homogenized sample into a 50 mL volumetric flask.

-

Dissolve the sample in a 65:35 (v/v) acetonitrile (B52724)/water solution and bring to volume.

-

Perform a further 1:1 dilution with the same solvent.

-

For carbonated samples, degas by ultrasonication before dilution.

-

Centrifuge the diluted sample at 5000 x g for 5 minutes to remove any precipitates.

-

Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial.

-

2. HPLC System and Conditions:

-

Chromatograph: A high-performance liquid chromatograph equipped with a pump, autosampler, column oven, and a suitable detector.

-

Column: ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm i.d. × 15 cm) or a similar hydrophilic interaction liquid chromatography (HILIC) column[5].

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer[6][10].

-

A gradient program can be optimized to achieve the best separation of oligosaccharides.

-

-

Flow Rate: 0.25 mL/min[5].

-

Column Temperature: 40°C[5].

-

Injection Volume: 3 µL[5].

-

Detector:

-

Refractive Index (RI) Detector: A universal detector for sugars, but may have lower sensitivity and is not compatible with gradient elution[5][7].

-

Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution[6].

-

Mass Spectrometry (MS): Provides high sensitivity and structural information, allowing for confident identification and quantification, especially when coupled with tandem MS (MS/MS)[10][11][12].

-

3. Calibration and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic Pathways

The natural synthesis of this compound is primarily a result of microbial enzymatic activity, particularly through transglucosylation reactions catalyzed by α-glucosidases and related enzymes.

Biosynthesis in Aspergillus oryzae

Aspergillus oryzae, a fungus crucial for the fermentation of many traditional Japanese foods, produces a variety of glycoside hydrolases, including α-glucosidases. These enzymes can exhibit transglucosidase activity, which is the key mechanism for the formation of isomalto-oligosaccharides[13][14].

The process begins with the enzymatic breakdown of starch from rice or other grains into smaller glucose units and maltose (B56501). At high substrate concentrations, the α-glucosidase enzyme catalyzes a transglucosylation reaction. Instead of hydrolyzing a glycosidic bond with water, the enzyme transfers a glucose moiety from a donor molecule (like maltose) to an acceptor molecule. When the acceptor is another glucose or maltose molecule, and the linkage formed is α-1,6, a series of isomalto-oligosaccharides, including this compound, is synthesized.

References

- 1. researchgate.net [researchgate.net]

- 2. sites.evergreen.edu [sites.evergreen.edu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Koji amazake produced by double saccharification contains more isomaltose and modifies the gut microbiota in mice [frontiersin.org]

- 5. fda.gov.tw [fda.gov.tw]

- 6. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s4science.at [s4science.at]

- 8. lcms.cz [lcms.cz]

- 9. waters.com [waters.com]

- 10. longdom.org [longdom.org]

- 11. shimadzu.com [shimadzu.com]

- 12. sir-lab.com [sir-lab.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

Isomaltotetraose CAS number and chemical identifiers

An In-depth Technical Guide to Isomaltotetraose (B46569) for Researchers and Drug Development Professionals

Introduction

This compound is a tetrasaccharide belonging to the isomalto-oligosaccharide (IMO) family. It consists of four glucose units linked by α-1,6 glycosidic bonds.[1] Unlike malto-oligosaccharides which have α-1,4 linkages, the α-1,6 linkages in this compound make it resistant to hydrolysis by human salivary and pancreatic enzymes.[1] This property contributes to its classification as a prebiotic dietary fiber. This compound and other IMOs are utilized in the food and pharmaceutical industries for their potential health benefits, including promoting gut health and serving as a low-calorie sweetener.[2][3] This guide provides a comprehensive overview of the chemical identifiers, experimental protocols for production and analysis, and the biological roles of this compound.

Chemical Identifiers and Physicochemical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below for easy reference.

| Identifier/Property | Value | Reference |

| CAS Number | 35997-20-7 | [4] |

| Molecular Formula | C24H42O21 | [1][4] |

| Molecular Weight | 666.58 g/mol | [4] |

| IUPAC Name | (2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | [1] |

| Synonyms | Glcα(1-6)Glcα(1-6)Glcα(1-6)Glc | [2] |

| MDL Number | MFCD00133423 | [4] |

| Appearance | White to almost white powder or crystal | [2] |

| Solubility in Water | >50 g/100 mL at 25°C | [1] |

| Boiling Point | 1,127.89 °C (Predicted) | [4] |

| Storage Temperature | 2°C - 8°C | [4] |

Experimental Protocols

Enzymatic Production of Isomalto-oligosaccharides (including this compound)

This compound is typically produced as part of an isomalto-oligosaccharide (IMO) mixture through the enzymatic treatment of starch or maltose.[5][6] The general procedure involves liquefaction of starch followed by saccharification and transglycosylation.

Objective: To produce a mixture of isomalto-oligosaccharides, including this compound, from a starch source.

Materials:

-

Starch source (e.g., rice starch, sweet potato starch, corn starch)[7]

-

α-amylase

-

Transglucosidase (α-glucosidase with transglycosylation activity)[8][9]

-

Sodium acetate (B1210297) buffer

-

Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

Methodology:

-

Starch Slurry Preparation: Prepare a 35% (w/w) starch slurry in deionized water and adjust the pH to 6.0.[7]

-

Liquefaction: Add α-amylase (e.g., 1700 U/g of dry substrate) to the starch slurry.[7] This step breaks down the starch into smaller oligosaccharides.

-

Saccharification and Transglycosylation: After liquefaction, inactivate the α-amylase by heat treatment. Cool the mixture and add transglucosidase (e.g., from Aspergillus niger) to catalyze the formation of α-1,6 glycosidic bonds, converting malto-oligosaccharides to isomalto-oligosaccharides.[3][6] The reaction is typically carried out at a specific pH and temperature, for instance, pH 4.0 at 40°C.[6]

-

Reaction Termination: Stop the enzymatic reaction by boiling the mixture for a defined period (e.g., 10 minutes).[6]

-

Purification and Analysis: The resulting IMO syrup, containing this compound, can be purified and analyzed using chromatographic techniques as described below.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in a mixture is commonly performed using HPLC.

Objective: To separate and quantify this compound in a sample.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)[10]

-

Amide column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

This compound standard

-

Mobile Phase: An acetonitrile-water mixture (e.g., 60:40, v/v or 75:25, v/v) is commonly used.[11][12]

Procedure:

-

Sample Preparation: Dilute the sample containing this compound with the mobile phase or a water/acetonitrile mixture.[10] Filter the sample through a 0.45 µm filter before injection.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or water.

-

Chromatographic Conditions:

-

Detection: Monitor the elution of compounds using a refractive index detector.

-

Quantification: Identify the this compound peak by comparing its retention time with that of the standard. Construct a calibration curve from the standard solutions to quantify the amount of this compound in the sample.

Biological Activity and Signaling Pathways

This compound is primarily known for its prebiotic activity. As a non-digestible oligosaccharide, it reaches the colon largely intact, where it is fermented by beneficial gut bacteria such as Bifidobacteria and Lactobacilli.[2][3] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.

The biological effects of this compound are thought to be mediated through the modulation of the gut microbiota and the production of SCFAs. While there is no evidence of this compound directly activating specific intracellular signaling pathways in host cells, its consumption can indirectly influence host signaling through the following mechanisms:

-

Modulation of Gut Microbiota: Dietary supplementation with IMOs has been shown to alter the composition of the gut microbiota.[13]

-

Immune System Modulation: Changes in the gut microbiota and the production of SCFAs can influence the host's immune system. For instance, studies in sows have shown a correlation between IMO supplementation, changes in gut bacteria, and the levels of immunoglobulins in colostrum.[13]

-

Inhibition of Carcinogenesis: In a rat model of colorectal cancer, dietary IMOs were found to inhibit the early stages of carcinogenesis. Metabolomic analysis suggested that this effect might be related to the modulation of metabolic pathways such as the prolactin and insulin (B600854) signaling pathways.[14] It is important to note that this is an indirect effect, likely mediated by the altered gut microbiome and its metabolic output.

Diagrams

References

- 1. This compound () for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 35997-20-7 | OI15392 | Biosynth [biosynth.com]

- 5. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. shimadzu.com [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. hplc.com [hplc.com]

- 13. Effects of Dietary Isomaltooligosaccharide Levels on the Gut Microbiota, Immune Function of Sows, and the Diarrhea Rate of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isomaltooligosaccharides inhibit early colorectal carcinogenesis in a 1,2-dimethylhydrazine-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Isomaltotetraose: A Technical Guide for Researchers

An In-depth Examination of a Prebiotic Oligosaccharide and its Impact on Host Physiology

Abstract

Isomaltotetraose (B46569), a tetrasaccharide component of isomalto-oligosaccharides (IMOs), is emerging as a significant modulator of gut health and systemic physiological processes. Comprised of four glucose units linked primarily by α-1,6 glycosidic bonds, this compound largely resists digestion in the upper gastrointestinal tract, reaching the colon to be selectively fermented by beneficial gut microbiota. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its metabolism by key gut commensals, its influence on the production of short-chain fatty acids (SCFAs), and its subsequent impact on host signaling pathways related to immunity and inflammation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of prebiotics.

Introduction

This compound is a key constituent of isomalto-oligosaccharides (IMOs), which are mixtures of glucose oligomers.[1] These oligosaccharides are naturally found in some fermented foods and are also produced commercially for use as functional food ingredients and low-calorie sweeteners.[2] The defining characteristic of this compound is its α-1,6 glycosidic linkages, which are less susceptible to hydrolysis by human digestive enzymes compared to the α-1,4 linkages found in starch.[1] This resistance to digestion allows a significant portion of ingested this compound to reach the colon intact, where it serves as a fermentable substrate for the gut microbiota.

The primary biological role of this compound is its function as a prebiotic, selectively promoting the growth and activity of beneficial bacteria, particularly species of Bifidobacterium and Lactobacillus.[3][4] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and butyrate, which are pivotal signaling molecules with wide-ranging effects on host health.

Metabolism of this compound by Gut Microbiota

The metabolism of this compound is primarily carried out by specific members of the gut microbiota that possess the necessary enzymatic machinery to cleave its α-1,6 glycosidic bonds.

Key Bacterial Genera

-

Bifidobacterium : Species such as Bifidobacterium breve and Bifidobacterium longum are well-documented consumers of IMOs, including this compound. They possess intracellular α-glucosidases that can hydrolyze this compound into glucose, which then enters their metabolic pathways.

-

Lactobacillus : Certain Lactobacillus species, like Lactobacillus reuteri, can also metabolize smaller isomalto-oligosaccharides. Their metabolism is often attributed to the action of α-glucosidases and dextranases.

Enzymatic Hydrolysis

The breakdown of this compound is initiated by α-glucosidases and dextranases. While specific kinetic data for this compound is limited, studies on the closely related isomaltotriose (B1581827) and on dextranases that produce this compound provide valuable insights.

Table 1: Kinetic Parameters of Enzymes Acting on Related Substrates

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (s-1µM-1) | Reference |

| α-Glucosidase (Agl1His) | Bifidobacterium breve UCC2003 | Isomaltotriose | 1.8 ± 0.2 | 1.8 ± 0.1 | - | |

| α-Glucosidase (Agl2His) | Bifidobacterium breve UCC2003 | Isomaltotriose | 2.5 ± 0.3 | 2.5 ± 0.2 | - | |

| Dextranase (B8822743) (DexKQ) | Arthrobacter oxydans KQ11 | Dextran (B179266) T70 | 0.06799 | - | 3.03 |

Note: The kinetic data for the α-glucosidases were determined with isomaltotriose, a structurally similar oligosaccharide. The dextranase data is for a larger dextran substrate that is hydrolyzed to produce this compound.

The metabolism of this compound by probiotic bacteria can be depicted as a multi-step process involving transport into the cell and subsequent enzymatic degradation.

Impact on Gut Microbiota and Production of Short-Chain Fatty Acids

The primary prebiotic effect of this compound is the stimulation of beneficial gut bacteria, leading to the production of SCFAs.

Modulation of Gut Microbiota Composition

Numerous studies have demonstrated that supplementation with IMOs, containing this compound, leads to a significant increase in the populations of Bifidobacterium and Lactobacillus in the gut.

Table 2: Quantitative Effects of IMO Supplementation on Gut Microbiota

| Study Subject | Dosage | Duration | Change in Bifidobacterium | Change in Lactobacillus | Reference |

| Healthy Adults | 10 g/day IMO | 2 weeks | Significant increase | Not specified | |

| Weaned Piglets | 0.2-0.6% IMO in diet | 28 days | Increased abundance | Increased abundance | - |

| Sows | 0.5-2.0 g/kg IMO in diet | Gestation & Lactation | Increased relative abundance | Not specified |

Production of Short-Chain Fatty Acids

The fermentation of this compound by gut bacteria results in the production of SCFAs, which lower the colonic pH and serve as an energy source for colonocytes and exert systemic effects.

Table 3: SCFA Production Following IMO Supplementation

| Study Subject | Dosage | Duration | Change in Fecal Acetate | Change in Fecal Propionate | Change in Fecal Butyrate | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Elderly Men | 10 g/day IMO | 30 days | Significantly increased | Significantly increased | No significant change | | | Rats | 20 g/kg IMO in diet | - | Increased | Increased | Increased | |

Systemic Effects and Signaling Pathways

The biological effects of this compound extend beyond the gut, primarily through the actions of its fermentation products (SCFAs) and potentially through direct interactions with host cells.

Activation of G-Protein Coupled Receptors (GPCRs)

SCFAs are known ligands for G-protein coupled receptors GPR41 and GPR43, which are expressed on various cell types, including intestinal epithelial cells and immune cells.

Activation of GPR43 by acetate and propionate can lead to the activation of both Gq and Gi/o proteins. This dual signaling can result in an increase in intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) cascade, which in turn can influence the NF-κB pathway, leading to the production of cytokines and chemokines.

Modulation of Toll-Like Receptor (TLR) Signaling

Recent evidence suggests that isomalto/malto-polysaccharides can directly interact with Toll-like receptors (TLRs), such as TLR2 and TLR4, on immune cells. This interaction can trigger downstream signaling cascades, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines.

This direct immunomodulatory effect of this compound suggests a more complex role than simply being a substrate for fermentation.

Experimental Protocols

In Vitro Fermentation of this compound

This protocol outlines a general procedure for assessing the fermentation of this compound by a fecal inoculum.

Methodology:

-

Inoculum Preparation: Fresh fecal samples are collected from healthy donors and homogenized in an anaerobic buffer.

-

Fermentation Setup: Anaerobic fermentation vessels containing a basal medium are inoculated with the fecal slurry. This compound is added as the primary carbon source.

-

Incubation: The vessels are incubated at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

-

Sampling: Aliquots of the fermentation broth are collected at various time points for analysis.

-

Analysis: Samples are analyzed for SCFA concentrations using gas chromatography and for changes in microbial composition using 16S rRNA gene sequencing.

Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)

Methodology:

-

Sample Preparation: Fecal or fermentation samples are acidified (e.g., with phosphoric or hydrochloric acid) and centrifuged.

-

Extraction: The supernatant is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Derivatization (optional): Depending on the column and detector, SCFAs may be derivatized to enhance volatility and detection.

-

GC Analysis: The extracted sample is injected into a gas chromatograph equipped with a suitable column (e.g., a wax column) and a flame ionization detector (FID).

-

Quantification: SCFA concentrations are determined by comparing peak areas to those of a standard curve.

16S rRNA Gene Sequencing for Microbiota Analysis

Methodology:

-

DNA Extraction: Total DNA is extracted from fecal or fermentation samples using a commercially available kit.

-

PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified using universal primers.

-

Library Preparation: The PCR products are purified, and sequencing adapters and barcodes are ligated to the amplicons.

-

Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline (e.g., QIIME2, DADA2) to perform quality filtering, denoising, taxonomic classification, and diversity analysis.

Conclusion

This compound plays a significant biological role as a prebiotic, shaping the composition and metabolic activity of the gut microbiota. Its fermentation leads to the production of beneficial SCFAs that influence host physiology through various signaling pathways, including those involving G-protein coupled receptors and Toll-like receptors. The immunomodulatory effects of this compound and its metabolites highlight its potential as a therapeutic agent for a range of conditions associated with gut dysbiosis and inflammation. Further research, particularly focusing on the direct interactions of pure this compound with host cells and the precise quantification of its metabolic fate in the human gut, will be crucial for fully elucidating its therapeutic potential and for the development of targeted nutritional and pharmaceutical interventions.

References

- 1. [PDF] Characterization of an Alkaline GH49 Dextranase from Marine Bacterium Arthrobacter oxydans KQ11 and Its Application in the Preparation of Isomalto-Oligosaccharide | Semantic Scholar [semanticscholar.org]

- 2. Characterization of Two Novel α-Glucosidases from Bifidobacterium breve UCC2003 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of an Alkaline GH49 Dextranase from Marine Bacterium Arthrobacter oxydans KQ11 and Its Application in the Preparation of Isomalto-Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of an Alkaline GH49 Dextranase from Marine Bacterium Arthrobacter oxydans KQ11 and Its Application in the Preparation of Isomalto-Oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of isomaltotetraose (B46569), a key isomaltooligosaccharide. The information presented is intended to support research, development, and application of this compound in the pharmaceutical and related industries.

Introduction to this compound

This compound is a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds. As a member of the isomaltooligosaccharide (IMO) family, it is recognized for its prebiotic properties and potential applications in functional foods and pharmaceuticals. A thorough understanding of its solubility and stability is critical for formulation development, processing, and ensuring efficacy and shelf-life. Isomaltooligosaccharides, including this compound, are generally known to be stable under low pH and moderately high-temperature conditions typical of food processing.[1]

Solubility Characteristics

The solubility of this compound is a key parameter for its application in various formulations. While extensive quantitative data for this compound specifically is limited in publicly available literature, general trends for isomaltooligosaccharides and data from commercial suppliers provide valuable insights.

Aqueous Solubility

This compound is a polar molecule and is expected to be highly soluble in water. A commercial supplier reports a solubility of 250 mg/mL in water , a value that requires sonication to achieve, suggesting that while soluble, dissolution may be slow at high concentrations.[2][3] The solubility of saccharides in water is typically temperature-dependent, increasing with a rise in temperature.

Solubility in Organic Solvents

Generally, the solubility of oligosaccharides like this compound decreases in organic solvents as the polarity of the solvent decreases.[4]

-

Ethanol-Water Mixtures: The solubility of isomaltooligosaccharides is known to decrease as the concentration of ethanol (B145695) in aqueous solutions increases.[5] This property can be utilized for fractionation and purification of oligosaccharide mixtures.[5]

-

Methanol: this compound is reported to be slightly soluble in methanol.[6]

-

Other Organic Solvents: Due to its hydrophilic nature, this compound is expected to have very low solubility in non-polar organic solvents.

Table 1: Solubility of this compound

| Solvent | Reported Solubility | Temperature (°C) | Notes |

| Water | 250 mg/mL[2][3] | Not Specified | Sonication may be required for dissolution at high concentrations. |

| Methanol | Slightly Soluble[6] | Not Specified | - |

| Ethanol | Low to Insoluble | Not Specified | Solubility decreases with increasing ethanol concentration in aqueous mixtures.[5] |

Stability Characteristics

The stability of this compound under various environmental conditions is crucial for its handling, storage, and application in final products. The α-1,6 glycosidic linkages that are characteristic of isomaltooligosaccharides are known to be more resistant to hydrolysis than the α-1,4 linkages found in maltooligosaccharides.[7]

pH Stability

Thermal Stability

The thermal stability of this compound is a critical factor during processing and storage. Degradation at elevated temperatures can occur through caramelization or the Maillard reaction in the presence of amino acids.[9] A study on high-purity isomaltooligosaccharides indicated that their chemical structure could maintain high stability up to 352.5 °C.[10] However, thermal degradation of sugars is a complex process involving fragmentation, polymerization, and dehydration.[11]

Studies on the degradation kinetics of the related trisaccharide, isomaltotriose, in subcritical water at temperatures ranging from 190 to 240 °C, have shown that the α-1,6-glycosidic bond is more stable than the α-1,4-glycosidic bond.[12] The degradation of oligosaccharides under thermal stress can be analyzed to determine kinetic parameters such as activation energy using the Arrhenius equation.[12]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is an important stability parameter for powdered forms. A Korean patent suggests that isomaltooligosaccharide compositions containing a high proportion of branched sugars with a degree of polymerization of 4 or more, such as this compound, exhibit low hygroscopicity and high flowability.[13] A study on high-purity isomaltooligosaccharides reported moisture absorption rates of 61.63% and 67.10% after 7 days of storage at relative humidities of 43% and 81%, respectively.[10]

Table 2: Stability Characteristics of this compound

| Parameter | Observation | Conditions |

| pH Stability | Generally stable in acidic to neutral pH.[1] | Hydrolysis rate increases at very low and high pH. |

| Thermal Stability | High thermal stability, with degradation at very high temperatures.[10] | Degradation products can include those from caramelization and Maillard reactions.[9] |

| Hygroscopicity | Low hygroscopicity in powdered form.[13] | Moisture absorption is dependent on relative humidity.[10] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the solubility and stability of this compound. The following sections outline general methodologies that can be adapted for this purpose.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Detailed Steps:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing a precise volume of deionized water.

-

Equilibration: Place the vials in a constant temperature water bath or shaker and agitate for a sufficient time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).

-

Data Analysis: The determined concentration represents the solubility of this compound at that specific temperature. Repeat the experiment at various temperatures to construct a solubility curve.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][11][13][14][15][16]

Workflow for Forced Degradation Study

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 35997-20-7 [chemicalbook.com]

- 7. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Physicochemical Properties of High-purity Isomaltooligosaccharides by Sequential Simulated Moving Bed Chromatography [agris.fao.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biopharminternational.com [biopharminternational.com]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. ijsdr.org [ijsdr.org]

Spectroscopic data of Isomaltotetraose (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isomaltotetraose (B46569), a key oligosaccharide in various biological and pharmaceutical contexts. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined ¹H and ¹³C NMR chemical shifts for this compound are not available in the cited search results. The data presented here are estimations based on the known chemical shifts of isomaltose, the repeating disaccharide unit of this compound. The numbering of protons and carbons corresponds to standard glucose residue nomenclature.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Estimated Chemical Shift (ppm) |

| H-1 (reducing end, α) | ~5.22 |

| H-1 (reducing end, β) | ~4.65 |

| H-1 (non-reducing end & internal) | ~4.95 |

| H-2 - H-6 | ~3.20 - 4.00 |

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in D₂O

| Carbon | Estimated Chemical Shift (ppm) |

| C-1 (reducing end, α) | ~92.5 |

| C-1 (reducing end, β) | ~96.4 |

| C-1 (non-reducing end & internal) | ~98.3 |

| C-2 | ~72.0 - 74.0 |

| C-3 | ~73.0 - 75.0 |

| C-4 | ~70.0 - 71.0 |

| C-5 | ~72.0 - 74.0 |

| C-6 (unsubstituted) | ~61.5 |

| C-6 (substituted) | ~66.5 |

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available in the provided search results. The characteristic absorption bands listed below are based on the known spectral features of carbohydrates, particularly glucose and its oligomers.[1][2]

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Hydroxyl groups |

| ~2900 | C-H stretch | CH, CH₂ |

| ~1640 | O-H bend | Adsorbed water |

| ~1450, 1350 | C-H bend | CH, CH₂ |

| ~1150 - 1000 | C-O, C-C stretch | Glycosidic linkage, pyranose ring |

| Below 900 | "Fingerprint" region | Anomeric region, ring vibrations |

Mass Spectrometry (MS)

Mass spectrometry data provides valuable information on the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Ion Type |

| Molecular Weight (C₂₄H₄₂O₂₁) | 666.22 g/mol | - |

| [M+Na]⁺ | 689.21 m/z | Sodiated molecule |

| [M+H]⁺ | 667.23 m/z | Protonated molecule |

| Diagnostic MS/MS fragment ion | 575 m/z | Unique fragment[3] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, synthesized from general protocols for oligosaccharide analysis.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample

-

Deuterium (B1214612) oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

Internal standard (e.g., DSS or TSP)

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D₂O. Add a small amount of internal standard for chemical shift referencing.

-

Instrument Setup:

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a 1D ¹H spectrum with water suppression (e.g., presaturation).

-

Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 2-5 s.

-

-

¹³C NMR Acquisition:

-

Acquire a 1D ¹³C spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 s.

-

-

2D NMR Acquisition (for detailed assignment):

-

Acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to assign all proton and carbon signals unambiguously.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra to the internal standard.

-

Integrate the signals in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (lyophilized)

-

Potassium bromide (KBr, spectroscopy grade)

-

Agate mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer with a DTGS or MCT detector.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of lyophilized this compound with 100-200 mg of dry KBr in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

-

Instrument Setup:

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Collect a background spectrum of the empty sample compartment.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the major absorption bands.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

-

This compound sample

-

Methanol or acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or sodium acetate (B1210297) (for enhancing ionization)

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Ion Trap).

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a water/methanol or water/acetonitrile mixture (e.g., 50:50 v/v) to a final concentration of 1-10 µM.

-

To promote the formation of specific adducts, a low concentration of an additive can be included, such as 0.1% formic acid for [M+H]⁺ ions or 1 mM sodium acetate for [M+Na]⁺ ions.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source parameters: spray voltage (e.g., 3-5 kV), capillary temperature (e.g., 250-350 °C), and nebulizing gas flow rate.

-

-

Data Acquisition (Full Scan MS):

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-1000).

-

-

Data Acquisition (Tandem MS/MS):

-

Select the precursor ion of interest (e.g., [M+Na]⁺ at m/z 689.21) in the first mass analyzer.

-

Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum in the second mass analyzer.

-

-

Data Analysis:

-

Process the raw data to identify the m/z values of the molecular ions and their adducts.

-

Analyze the MS/MS spectra to identify characteristic fragment ions and deduce structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural analysis of oligosaccharides like this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for LC-MS based analysis of this compound.

References

A Technical Guide to the Thermochemical Properties of Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is a member of the isomalto-oligosaccharide (IMO) family. These oligosaccharides are of significant interest in the food and pharmaceutical industries due to their prebiotic properties, low glycemic index, and stability under various processing conditions.[1] A thorough understanding of the thermochemical properties of this compound is crucial for optimizing its production, formulation, and application, particularly in drug development where stability and energy content are critical parameters.

This technical guide provides a comprehensive overview of the available thermochemical data relevant to this compound, details the experimental protocols for their determination, and illustrates the enzymatic pathway for its synthesis.

Thermochemical Properties

The following table summarizes the key thermochemical properties of α-D-glucose, which serves as a fundamental reference for estimating and understanding the thermochemical behavior of this compound.

| Thermochemical Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH⦵298) | -1271 | kJ/mol | [2] |

| -1273.3 | kJ/mol | [3][4] | |

| Standard Molar Entropy (S⦵298) | 209.2 | J/(K·mol) | [2] |

| 212.1 | J/(K·mol) | ||

| Heat Capacity (Cp) | 218.6 | J/(K·mol) | |

| Enthalpy of Combustion (ΔcH°) | -2805.0 ± 1.3 | kJ/mol |

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for carbohydrates like this compound relies on precise calorimetric techniques. The following are detailed methodologies for key experimental procedures.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a solid or liquid sample. From this, the standard enthalpy of formation can be calculated.

Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Bomb calorimeter (including the bomb, water bucket, stirrer, and thermometer)

-

Oxygen cylinder with a pressure gauge

-

Pellet press

-

Fuse wire (e.g., nickel-chromium)

-

Crucible

-

Balance (accurate to 0.1 mg)

Procedure:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the this compound sample is weighed and pressed into a pellet.

-

Bomb Assembly: The pellet is placed in the crucible within the bomb. A known length of fuse wire is attached to the electrodes inside the bomb, with the wire in contact with the sample.

-

Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely measured volume of water. The bucket is then placed in the insulated jacket of the calorimeter. The stirrer is started to ensure a uniform water temperature.

-

Temperature Measurement: The initial temperature of the water is recorded at regular intervals to establish a baseline.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Post-Ignition Temperature Measurement: The temperature of the water is recorded at regular intervals as it rises to a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the this compound combustion is then calculated from the temperature rise and the calorimeter's heat capacity. Corrections are made for the heat of combustion of the fuse wire. The enthalpy of combustion is then calculated on a molar basis.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a powerful technique for measuring changes in heat capacity and the enthalpies of phase transitions (e.g., melting, glass transitions) as a function of temperature.

Principle: The DSC instrument measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample and reference pans (typically aluminum)

-

Balance (accurate to 0.01 mg)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 2-10 mg) is placed in a sample pan. An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample can be determined from the heat flow signal.

-

Phase Transitions: Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks on the DSC thermogram. The area under the peak is proportional to the enthalpy of the transition.

-

Glass Transition: A glass transition appears as a step-like change in the baseline of the DSC curve.

-

Enzymatic Synthesis of this compound

This compound is typically produced through enzymatic synthesis, which offers high specificity and yield compared to chemical methods. The following diagram illustrates a common enzymatic pathway for the synthesis of isomalto-oligosaccharides, including this compound, from sucrose.

Caption: Enzymatic synthesis of this compound from sucrose.

Conclusion

While direct thermochemical data for this compound remains a gap in the scientific literature, this guide provides a framework for understanding its properties through the data available for its monomer, α-D-glucose. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry offer a clear path for researchers to determine these crucial parameters. Furthermore, the visualization of the enzymatic synthesis pathway provides a concise overview of its production. Further research to experimentally determine the thermochemical properties of this compound and other isomalto-oligosaccharides will be invaluable for their continued development and application in the pharmaceutical and food industries.

References

The Prebiotic Activity and Mechanism of Isomaltotetraose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569) (IMOT), a tetrasaccharide composed of four glucose units linked primarily by α-1,6 glycosidic bonds, is emerging as a significant prebiotic compound.[1] Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon, where it is selectively fermented by beneficial gut microbiota.[1] This guide provides a comprehensive overview of the current understanding of this compound's prebiotic activity, focusing on its selective fermentation by probiotic bacteria, the production of short-chain fatty acids (SCFAs), and the subsequent molecular mechanisms that contribute to gut health. This document synthesizes available data on its effects on microbial populations, details relevant experimental methodologies, and visualizes the key metabolic and signaling pathways involved.

Introduction to this compound

This compound is a member of the isomaltooligosaccharide (IMO) family, which are glucose oligomers characterized by their α-D-(1,6)-linkages.[1] While shorter-chain IMOs can be partially hydrolyzed by human intestinal enzymes, longer-chain variants like this compound (Degree of Polymerization, DP4) are more resistant to digestion and are thus available for microbial fermentation in the colon.[1] This selective fermentation is the basis of its prebiotic effect, which is defined as the selective stimulation of growth and/or activity of one or a limited number of beneficial bacteria in the colon, thus conferring health benefits to the host.

Prebiotic Activity of this compound

The primary prebiotic effect of this compound lies in its ability to selectively promote the growth of beneficial gut bacteria, particularly species of Bifidobacterium and to a lesser extent, Lactobacillus.

Selective Fermentation by Gut Microbiota

Bifidobacterium species have been shown to preferentially metabolize isomaltooligosaccharides with a higher degree of polymerization (DP), such as this compound.[2] In contrast, Lactobacillus species tend to favor shorter-chain IMOs like isomaltose (B16258) (DP2). This preferential utilization is attributed to the specific enzymatic machinery possessed by these bacteria, including various α-glucosidases and transport systems tailored for oligosaccharide uptake.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis and have systemic health benefits.

-

Acetate: Serves as an energy source for colonocytes and can be used systemically in lipid synthesis.

-

Propionate: Primarily absorbed by the liver and is involved in gluconeogenesis and cholesterol regulation.

-

Butyrate: The preferred energy source for colonic epithelial cells, it has anti-inflammatory properties and reinforces the gut barrier.

Data on Prebiotic Activity

While specific quantitative data for the fermentation of pure this compound is limited in publicly available literature, studies on isomaltooligosaccharide (IMO) mixtures provide strong evidence of its prebiotic potential. The following tables summarize the typical effects observed.

Table 1: Effect of Isomaltooligosaccharides (IMOs) on Gut Microbiota Composition

| Bacterial Genus | Observed Effect | Degree of Polymerization Preference | Reference(s) |

| Bifidobacterium | Significant increase in population | Higher DP (including DP4 - this compound) | |

| Lactobacillus | Moderate increase in population | Lower DP (e.g., Isomaltose) | |

| Clostridium | Inhibition of pathogenic species | N/A | |

| Bacteroides | Variable effects reported | N/A |

Table 2: Short-Chain Fatty Acid (SCFA) Production from Isomaltooligosaccharide (IMO) Fermentation

| Short-Chain Fatty Acid | Typical Molar Ratio (Acetate:Propionate:Butyrate) | Key Functions | Reference(s) |

| Acetate | ~60% | Energy for colonocytes, lipogenesis | |

| Propionate | ~20% | Hepatic gluconeogenesis, cholesterol regulation | |

| Butyrate | ~20% | Primary energy source for colonocytes, anti-inflammatory, gut barrier enhancement |

Mechanism of Action

The health benefits of this compound are primarily mediated by the SCFAs produced during its fermentation. These molecules act as signaling molecules that influence various physiological processes in the gut.

Bacterial Metabolism of this compound

Bifidobacterium species possess specific gene clusters that encode for ATP-binding cassette (ABC) transporters for the uptake of oligosaccharides like this compound. Once inside the cell, a suite of intracellular α-glucosidases hydrolyzes the α-1,6 glycosidic bonds, breaking down the tetrasaccharide into glucose monomers. These monomers then enter the central fermentation pathway of the bifidobacteria, known as the "bifid shunt," to produce acetate and lactate.

SCFA-Mediated Signaling and Gut Barrier Enhancement

The SCFAs produced from this compound fermentation, particularly butyrate, play a crucial role in strengthening the intestinal barrier function. This is achieved through the modulation of tight junction proteins, which regulate paracellular permeability.

Butyrate acts as a signaling molecule by activating G-protein coupled receptors (GPCRs), such as GPR43, on the surface of intestinal epithelial cells. This activation triggers a downstream signaling cascade that can lead to the upregulation of genes encoding tight junction proteins like Claudins and Zonula Occludens-1 (ZO-1). Increased expression and proper localization of these proteins enhance the integrity of the tight junctions, thereby reducing intestinal permeability and preventing the translocation of harmful substances from the gut lumen into the bloodstream.

Experimental Protocols

The following are generalized protocols for assessing the prebiotic activity of this compound.

In Vitro Fermentation with Pure Bacterial Cultures

This protocol is designed to assess the ability of a specific probiotic strain to utilize this compound.

Materials:

-

Probiotic strain (e.g., Bifidobacterium longum)

-

Modified MRS broth (with this compound as the sole carbon source, 1-2% w/v)

-

Anaerobic chamber or jars

-

Spectrophotometer

-

Plate reader or equipment for CFU counting

-

HPLC or GC for SCFA analysis

Procedure:

-

Prepare modified MRS broth, replacing glucose with 1-2% (w/v) filter-sterilized this compound.

-

Inoculate the broth with a fresh overnight culture of the probiotic strain to an initial OD600 of ~0.05.

-

Incubate anaerobically at 37°C.

-

Monitor bacterial growth over 48 hours by measuring OD600 at regular intervals or by performing plate counts (CFU/mL).

-

At the end of the fermentation, collect supernatant by centrifugation.

-

Analyze the supernatant for SCFA concentrations using HPLC or GC.

-

A control with glucose as the carbon source should be run in parallel for comparison.

In Vitro Fecal Fermentation

This protocol simulates the fermentation of this compound by the complex gut microbiota.

Materials:

-

Fresh fecal samples from healthy donors

-

Basal fermentation medium

-

This compound

-

Anaerobic chamber

-

pH-controlled fermenters or serum bottles

-

Equipment for DNA extraction and 16S rRNA gene sequencing

-

HPLC or GC for SCFA analysis

Procedure:

-

Prepare a fecal slurry (e.g., 10% w/v in phosphate-buffered saline) inside an anaerobic chamber.

-

Add the fecal slurry to a basal fermentation medium containing 1% (w/v) this compound.

-

Incubate anaerobically at 37°C for up to 48 hours.

-

Collect samples at different time points (e.g., 0, 12, 24, 48 hours).

-

From each sample, measure pH and collect aliquots for SCFA analysis and microbial DNA extraction.

-

Analyze SCFA concentrations by HPLC or GC.

-

Analyze changes in microbial community composition by 16S rRNA gene sequencing.

-

A control without any added carbohydrate should be included.

Conclusion

This compound exhibits significant prebiotic potential, primarily through its selective fermentation by beneficial gut bacteria such as Bifidobacterium. The resulting production of short-chain fatty acids, particularly butyrate, contributes to the enhancement of the intestinal barrier function by modulating the expression of tight junction proteins. While more quantitative data on the fermentation of pure this compound is needed, the existing evidence strongly supports its role as a functional ingredient for promoting gut health. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic applications in gastrointestinal and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Isomaltotetraose Production Using Dextransucrase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomaltotetraose (B46569), a non-digestible isomalto-oligosaccharide (IMO), is of increasing interest in the pharmaceutical and nutraceutical industries due to its potential prebiotic properties. This document provides detailed protocols for the production, purification, and analysis of this compound using dextransucrase, an enzyme primarily produced by Leuconostoc mesenteroides. Dextransucrase catalyzes the transfer of glucose units from sucrose (B13894) to an acceptor molecule, in this case, a smaller oligosaccharide, to synthesize this compound. These application notes offer a comprehensive guide, from enzyme production to the final purified product, to facilitate research and development in this area.

Data Presentation

Table 1: Comparison of Dextransucrase Purification Schemes from Leuconostoc mesenteroides

| Parameter | Method 1: PEG 400 Fractionation[1] | Method 2: PEG 6000 Phase Partitioning[2] | Method 3: Ultrafiltration & Anion Exchange Chromatography[3][4] |

| Starting Material | Cell-free supernatant | Culture supernatant | Cell-free supernatant |

| Purification Steps | Polyethylene (B3416737) glycol (PEG 400) fractionation, Centrifugation | Three-step phase partitioning with PEG 6000 | Ultrafiltration (300 kDa membrane), Dextranase (B8822743) hydrolysis, Anion exchange chromatography |

| Specific Activity | 24.0 U/mg[1] | 42.1 U/mg[2] | 335.1 U/mg[3][4] |

| Purification Fold | 29.4[1] | Not explicitly stated, but higher than PEG 400 method | 118[3][4] |

| Overall Yield | 18.3%[1] | 84%[2] | 26%[3][4] |

| Molecular Weight | ~200 kDa[1] | Not explicitly stated | 170.1 kDa[3][4] |

Table 2: Optimized Conditions for Isomalto-oligosaccharide (IMO) Synthesis using Dextransucrase

| Parameter | Condition | Outcome | Reference |

| Enzyme Source | Leuconostoc mesenteroides B-512F | Efficient synthesis of a homologous series of IMOs (DP 3-9) | [5] |

| Substrate (Donor) | Sucrose | Provides glucose units for transfer | [6] |

| Substrate (Acceptor) | Glucose | Production of IMOs with a 58% yield | [7][8] |

| Maltose | Production of long-chain IMOs (DP3-DP9) with 70-90% yield | [9] | |

| Isomaltulose | Total oligosaccharide yield of 41-42% | [5] | |

| Optimal Substrate Ratio | Sucrose:Maltose (2:1, w/v) | Higher yields of long-chain IMOs | [9] |

| pH | 5.0 - 5.5 | Optimal for dextransucrase activity | [3][10] |

| Temperature | 30°C - 35°C | Optimal for dextransucrase activity and dextran (B179266) production | [3][10] |

| Reaction Time | 24 - 48 hours | Sufficient for significant product formation | [5] |

Experimental Protocols

Protocol 1: Production and Partial Purification of Dextransucrase from Leuconostoc mesenteroides

This protocol describes the production of dextransucrase from Leuconostoc mesenteroides and its partial purification using polyethylene glycol (PEG) fractionation.

1. Dextransucrase Production:

-

Prepare Mineral Salt Medium (MSM) broth.

-

Inoculate a single colony of L. mesenteroides into 10 mL of MSM broth and incubate at 30°C for 20 hours in the dark.[1]

-

Transfer 1% of this culture into 90 mL of fresh MSM broth in a 250-mL conical flask and incubate under the same conditions.[1]

-

After incubation, centrifuge the culture broth at 10,000 rpm for 20 minutes at 4°C to pellet the cells.[1]

-

Collect the cell-free supernatant, which contains the crude extracellular dextransucrase. Store at -20°C for further use.[1]

2. Dextransucrase Activity Assay (DNS Method):

-

One unit of dextransucrase (DSU) is defined as the amount of enzyme that converts 1 mg of sucrose in 1 hour under optimal conditions.[10]

-

Prepare a 10% (w/v) sucrose solution in 20 mM sodium acetate (B1210297) buffer (pH 5.4).[1]

-

Mix 50 µL of the enzyme sample with the sucrose solution.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 15 or 30 minutes).[1]

-

Stop the reaction by adding 3,5-Dinitrosalicylic acid (DNS) reagent, which measures the amount of reducing sugar (fructose) released.

-

Measure the absorbance at 540 nm and calculate the enzyme activity based on a fructose (B13574) standard curve.

3. Enzyme Purification by PEG Fractionation:

-

To 50 mL of the cell-free supernatant, slowly add ice-cold PEG 400 to a final concentration of 25-50%.[1]

-

Incubate the mixture at 4°C for 12 hours with gentle stirring.[1]

-

Centrifuge the mixture at 13,200 x g for 30 minutes at 4°C to precipitate the dextransucrase.[1]

-

Discard the supernatant and resuspend the enzyme pellet in a minimal volume of 20 mM sodium acetate buffer (pH 5.4).

-

Determine the protein concentration and specific activity of the purified enzyme.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound using the partially purified dextransucrase.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer of 20 mM sodium acetate, pH 5.4, containing 0.05 g/L CaCl₂.[6]

-

Dissolve sucrose (donor substrate) and an acceptor substrate in the reaction buffer. For this compound production, isomaltotriose (B1581827) is a suitable acceptor. A starting point for optimization is a sucrose to acceptor molar ratio of 2:1.

-

A typical starting concentration is 10% (w/v) sucrose and 5% (w/v) isomaltotriose.

-

-

Enzymatic Reaction:

-

Add the partially purified dextransucrase to the reaction mixture. A starting enzyme concentration of 0.05 U/mL is recommended.[6]

-

Incubate the reaction at 30°C with gentle agitation for 24-48 hours.[5]

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

-

-

Reaction Termination:

-

Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.

-

Protocol 3: Purification of this compound

This protocol describes a general strategy for the purification of this compound from the reaction mixture using chromatographic techniques.

-

Removal of Monosaccharides and Disaccharides:

-

The reaction mixture will contain residual sucrose, fructose, glucose, and the acceptor. These can be removed using size-exclusion chromatography or by fermentation with Saccharomyces cerevisiae, which will consume these smaller sugars.

-

-

Chromatographic Separation:

-

For higher purity, employ preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A polymer-based amino column or a C18 column can be used.[6][11]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for separation on an amino column.

-

Detection: Use a refractive index detector (RID) to monitor the elution of the oligosaccharides.

-

Collect the fractions corresponding to the this compound peak based on the retention time of a standard.

-

-

Desalting and Lyophilization:

-

Pool the this compound-containing fractions.

-

If necessary, desalt the pooled fractions using a suitable method.

-

Lyophilize the purified fraction to obtain this compound as a white powder.

-

Protocol 4: Quantitative Analysis of this compound by HPLC-RID

This protocol provides a method for the quantitative analysis of this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a refractive index detector (RID).

-

-

Chromatographic Conditions:

-

Column: A polymer-based amino column (e.g., Shodex Asahipak NH2P-50 4E).

-

Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v), isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Standard Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Sample Preparation:

-

Dilute the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration curve.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Inject the prepared sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Mandatory Visualization

Caption: Reaction mechanism of this compound synthesis by dextransucrase.

Caption: Workflow for dextransucrase partial purification.

Caption: Overall workflow for this compound production and analysis.

References

- 1. Purification, Characterization and N-terminal Protein Sequencing of the Enzyme Dextransucrase Produced by Leuconostoc mesenteroides – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. New dextransucrase purification process of the enzyme produced by Leuconostoc mesenteroides IBUN 91.2.98 based on binding product and dextranase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of isomaltulose-derived oligosaccharides produced by transglucosylation reaction of Leuconostoc mesenteroides dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the Different Dextransucrase Activities Excreted in Glucose, Fructose, or Sucrose Medium by Leuconostoc mesenteroides NRRL B-1299 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimized substrate concentrations for production of long-chain isomaltooligosaccharides using dextransucrase of Leuconostoc mesenteroides B-512F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Isomaltotetraose by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose (B46569), a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds, is of significant interest in the food and pharmaceutical industries for its potential prebiotic properties and other health benefits. The effective purification of this compound from complex mixtures, such as enzymatic synthesis reaction products or natural extracts, is crucial for its characterization and application. This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques, including Hydrophilic Interaction Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and Size-Exclusion Chromatography (SEC).

Chromatographic Purification Strategies

The selection of an appropriate chromatographic technique for this compound purification depends on the sample matrix, the scale of purification (analytical or preparative), and the desired purity of the final product. A multi-step chromatographic approach is often employed to achieve high purity.

Caption: General workflow for the purification of this compound.

Data Presentation: Comparison of Chromatographic Techniques

The following table summarizes typical performance characteristics of different chromatographic methods for the purification of this compound. These values are intended as a general guide and may vary depending on the specific experimental conditions.

| Chromatographic Technique | Stationary Phase Example | Primary Separation Principle | Typical Purity | Typical Yield | Key Advantages |

| Hydrophilic Interaction Chromatography (HILIC) | Amino-propyl silica (B1680970), Amide | Partitioning between a water-enriched layer on the stationary phase and a more organic mobile phase | >98% | 80-90% | High resolution of isomers and oligomers, volatile mobile phases compatible with MS. |

| Ion-Exchange Chromatography (IEC) | Strong cation-exchange resin (e.g., Dowex 50WX4 in Ca²⁺ or H⁺ form) | Reversible adsorption of charged molecules to an oppositely charged stationary phase. For neutral sugars, separation is based on the interaction of hydroxyl groups with the resin's counter-ions.[1][2] | 90-95% | 85-95% | High capacity, effective for separating oligosaccharides from mono- and disaccharides.[1][2] |

| Size-Exclusion Chromatography (SEC) | Polyacrylamide gel (e.g., Bio-Gel P-2) | Separation based on molecular size.[3] | 85-90% | >95% | Gentle, non-denaturing conditions, useful for desalting and initial cleanup.[3][4] |

Experimental Protocols

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds like oligosaccharides. It offers excellent resolution and is often used as a final polishing step.

Caption: Experimental workflow for HILIC purification of this compound.

Protocol: Preparative HILIC for this compound Purification

-

Column: Amino-propyl silica column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Deionized water.

-

Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

Flow Rate: 4.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 500 µL (concentration up to 50 mg/mL, depending on column loading capacity).

Procedure:

-

Sample Preparation: Dissolve the partially purified this compound fraction in a mixture of Mobile Phase A and B (e.g., 70:30 v/v). Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B for at least 10 column volumes.

-

Injection and Elution: Inject the prepared sample. A typical gradient elution is as follows:

-

0-5 min: 70% A, 30% B (isocratic)

-